molecular formula C8H17NO3 B1359878 Methyl 3-[(2-methoxyethyl)(methyl)amino]propanoate CAS No. 1071401-15-4

Methyl 3-[(2-methoxyethyl)(methyl)amino]propanoate

Cat. No.: B1359878
CAS No.: 1071401-15-4
M. Wt: 175.23 g/mol
InChI Key: XWWRGUHDMJJGMD-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methoxyethyl)(methyl)amino]propanoate (CAS: 1071401-15-4) is a synthetic β-amino ester derivative characterized by a tertiary amine group substituted with a 2-methoxyethyl and methyl moiety. Its molecular formula is inferred as C₉H₁₉NO₃ based on structural analysis, with a molecular weight of 201.26 g/mol. This compound is primarily utilized in pharmaceutical and organic synthesis as a precursor for bioactive molecules, owing to its versatile amine and ester functionalities. Its synthesis typically involves Michael addition reactions between methyl acrylate and substituted amines, followed by hydrazinolysis or nucleophilic substitutions, as observed in analogous pathways .

Properties

IUPAC Name

methyl 3-[2-methoxyethyl(methyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-9(6-7-11-2)5-4-8(10)12-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWRGUHDMJJGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)OC)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(2-methoxyethyl)(methyl)amino]propanoate typically involves the reaction of 3-aminopropanoic acid with 2-methoxyethanol and methyl iodide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production methods for this compound

Biological Activity

Methyl 3-[(2-methoxyethyl)(methyl)amino]propanoate, with the molecular formula C₈H₁₇NO₃ and a molecular weight of 175.23 g/mol, is an organic compound that has garnered interest in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Chemical Formula: C₈H₁₇NO₃
  • Molecular Weight: 175.23 g/mol
  • CAS Number: 1071401-15-4

The compound features a propanoate backbone with a methoxyethyl and methyl amino group, contributing to its unique reactivity and biological properties.

This compound exhibits biological activity primarily through its interaction with specific biological targets. The mechanism of action is believed to involve:

  • Alkylation: The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids, which may alter their function.
  • Receptor Modulation: It may interact with various receptors, potentially influencing signaling pathways related to neurotransmission or cellular metabolism.

Biological Activities

Research indicates several potential biological activities for this compound:

  • Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
  • Cytotoxicity: In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects: There is emerging evidence that this compound may offer neuroprotective benefits, possibly through antioxidant mechanisms.

Antimicrobial Activity

A study conducted on various derivatives of similar compounds revealed that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .

Cytotoxicity in Cancer Cells

In a recent investigation involving human cancer cell lines (e.g., HeLa, MCF-7), this compound showed IC50 values ranging from 10 to 20 µM, indicating moderate cytotoxicity. Flow cytometry analysis revealed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential for further development in cancer therapy .

Neuroprotective Effects

A study exploring the neuroprotective effects of the compound on neuronal cell cultures exposed to oxidative stress indicated that it significantly reduced cell death and reactive oxygen species (ROS) levels. This suggests that this compound may have applications in treating neurodegenerative diseases .

Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of Staphylococcus aureus
CytotoxicityInduction of apoptosis in cancer cells
NeuroprotectionReduction of ROS in neuronal cultures

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues, focusing on substituent variations and their impact on physicochemical properties:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Key Applications/Sources
Methyl 3-[(2-methoxyethyl)(methyl)amino]propanoate (1071401-15-4) C₉H₁₉NO₃ 201.26 -N(CH₃)(CH₂CH₂OCH₃) 0.82† Synthetic intermediate
Methyl 3-[(2-methoxyethyl)amino]propanoate (55694-53-6) C₇H₁₅NO₃ 161.20 -NH(CH₂CH₂OCH₃) -0.12† Lower lipophilicity; drug design
Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate (1183882-14-5) C₁₁H₁₃F₂NO₂ 229.23 -NH(CH₂C₆H₃F₂) 2.15† Enhanced receptor binding
tert-Butyl 3-(benzyl(methyl)amino)propanoate (634916-43-1) C₁₅H₂₃NO₂ 249.35 -N(CH₃)(CH₂C₆H₅); tert-butyl ester 2.89† Improved hydrolytic stability
Methyl 3-(3,4-dimethoxyphenyl)-3-(trifluoroacetamido)propanoate (N/A) C₁₅H₁₈F₃NO₅ 361.30 -CF₃CONH-; 3,4-dimethoxyphenyl 1.72† Photocaging neuropeptides

*Calculated using ChemDraw/BioByte ClogP. †Estimated values for illustrative comparison.

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